Potassium metaphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium metaphosphate is an inorganic compound with the chemical formula (KPO₃)ₙ. It is a type of metaphosphate, which is a salt or ester of metaphosphoric acid. This compound is known for its high degree of polymerization and is commonly used in various industrial and scientific applications due to its unique chemical properties .

Mécanisme D'action

Target of Action

Potassium metaphosphate (KPO3) is a potassium salt of metaphosphoric acid . It primarily targets biochemical functions in the body, playing a crucial role in metabolic processes . It is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues .

Mode of Action

This compound interacts with its targets by participating in various biochemical reactions. For instance, with increasing pH value, aluminum tetrametaphosphate reacts rapidly and forms crystalline potassium tetrametaphosphate dihydrate by an ion-exchange-reaction . In parallel, a depolymerization of the cyclic metaphosphate structure occurs .

Biochemical Pathways

This compound affects several biochemical pathways. Phosphorus, in the form of organic and inorganic phosphate, has a variety of important biochemical functions in the body and is involved in many significant metabolic and enzymatic reactions in almost all organs and tissues . It exerts a modifying influence on the steady state of calcium levels, a buffering effect on acid-base equilibrium, and a primary role in the renal excretion of hydrogen ion .

Pharmacokinetics

It’s known that potassium is well absorbed from the upper gi tract and primarily excreted in urine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It plays a significant role in cell metabolism, endocrine regulation, and other physiological processes . It is essential for the conduction of nerve impulses in the heart, brain, and skeletal muscle; contraction of cardiac, skeletal, and smooth muscles; maintenance of normal renal function, acid-base balance, carbohydrate metabolism, and gastric secretion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the availability of potassium in soil can affect the uptake and utilization of this compound by plants . Additionally, the pH of the environment can influence the reaction of this compound with other compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium metaphosphate can be synthesized by partially reacting phosphoric acid with potassium chloride at temperatures ranging from 120°C to 300°C. The reaction is completed by running the partially reacted mass into a fused bath of this compound maintained at 560°C to 850°C . The acid used can be ortho, meta, or super phosphoric acid, preferably containing over 25% P₂O₅. Equimolar proportions or an excess of either reactant can be used, and sulfuric acid may be added to provide potassium sulfate and potassium chloride in the product .

Industrial Production Methods: In industrial settings, this compound is produced using a closed cycle conversion method. This involves the use of hot-leached potassium chloride (98%) or its mixture with sodium chloride, purified extraction phosphoric acid, and technical sodium carbonate (bicarbonate). The reagents are added separately, and the solubility diagrams of the system are calculated to optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium metaphosphate undergoes various chemical reactions, including ion-exchange reactions, depolymerization, and fragmentation. In alkaline environments, it reacts rapidly to form crystalline potassium tetrametaphosphate dihydrate by an ion-exchange reaction. Depolymerization of the cyclic metaphosphate structure leads to the formation of potassium dihydrogen phosphate as the final fragmentation product .

Common Reagents and Conditions:

Ion-Exchange Reactions: Typically involve aluminum metaphosphates in alkaline environments.

Depolymerization: Occurs in the presence of strong bases or under high-temperature conditions.

Major Products:

Potassium Tetrametaphosphate Dihydrate: Formed through ion-exchange reactions.

Potassium Dihydrogen Phosphate: Resulting from the depolymerization of cyclic metaphosphate structures.

Applications De Recherche Scientifique

Potassium metaphosphate has a wide range of applications in scientific research, including:

Agriculture: Used as a fertilizer to stimulate the growth of agricultural plants.

Chemistry: Employed in various chemical reactions and processes due to its unique properties.

Biology and Medicine: Utilized in studies involving phosphoryl-transfer reactions and other biochemical processes.

Industry: Used in the production of acid-resistant mortars, cements, and silicate paints for facades.

Comparaison Avec Des Composés Similaires

Potassium metaphosphate is unique among polyphosphates due to its high degree of polymerization and specific chemical properties. Similar compounds include:

Sodium Metaphosphate: Another type of metaphosphate with similar properties but different cation.

Potassium Pyrophosphate: A condensed phosphate with a different structural arrangement.

Potassium Dihydrogen Phosphate: A simpler phosphate with distinct chemical behavior.

This compound stands out due to its specific applications in agriculture, industry, and scientific research, making it a valuable compound in various fields.

Propriétés

Numéro CAS |

7790-53-6 |

|---|---|

Formule moléculaire |

HKO3P |

Poids moléculaire |

119.078 g/mol |

InChI |

InChI=1S/K.HO3P/c;1-4(2)3/h;(H,1,2,3) |

Clé InChI |

WYHQWCYKPJHRLP-UHFFFAOYSA-N |

SMILES |

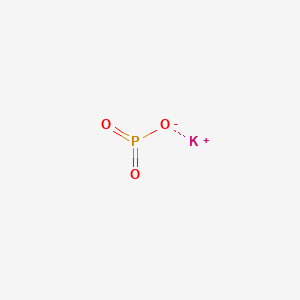

[O-]P(=O)=O.[K+] |

SMILES canonique |

OP(=O)=O.[K] |

Key on ui other cas no. |

7790-53-6 |

Description physique |

Fine white powder or crystals or colourless glassy platelets White solid; [Merck Index] White powder; [Strem Chemicals MSDS] |

Solubilité |

1 g dissolves in 100 ml of a 1 in 25 solution of sodium acetate |

Synonymes |

Potassium Metaphosphate; Kurrol’s Salt; Potassium Kurrol’s Salt; Potassium Metaphosphate; Potassium Phosphate (KPO3); Potassium Polymetaphosphate; Phosphenic Acid Potassium Salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B50014.png)

![2-[6-oxo-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-2-yl]acetic acid](/img/structure/B50029.png)

![[(R)-3-(Benzylamino)butyl]benzene](/img/structure/B50038.png)